(1E)-3-Phenyl-N-(2-phenylethenyl)prop-2-en-1-imine
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Overview
Description
(1E)-3-Phenyl-N-(2-phenylethenyl)prop-2-en-1-imine is an organic compound characterized by its unique structure, which includes a phenyl group and a phenylethenyl group attached to a prop-2-en-1-imine backbone
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (1E)-3-Phenyl-N-(2-phenylethenyl)prop-2-en-1-imine typically involves the reaction of benzaldehyde with aniline in the presence of a base to form the corresponding imine. This imine is then subjected to a Wittig reaction with a suitable phosphonium ylide to introduce the phenylethenyl group. The reaction conditions often include:
Solvent: Tetrahydrofuran or dichloromethane
Temperature: Room temperature to reflux
Catalysts: Triphenylphosphine and a strong base such as sodium hydride
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the compound.
Chemical Reactions Analysis
Types of Reactions
(1E)-3-Phenyl-N-(2-phenylethenyl)prop-2-en-1-imine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides or quinones.
Reduction: Reduction reactions can convert the imine group to an amine.
Substitution: Electrophilic and nucleophilic substitution reactions can occur at the phenyl rings.
Common Reagents and Conditions
Oxidation: Potassium permanganate or chromium trioxide in acidic conditions.
Reduction: Sodium borohydride or lithium aluminum hydride in anhydrous solvents.
Substitution: Halogenating agents like bromine or chlorine, and nucleophiles such as amines or thiols.
Major Products
Oxidation: Formation of benzaldehyde derivatives.
Reduction: Formation of (1E)-3-Phenyl-N-(2-phenylethenyl)prop-2-en-1-amine.
Substitution: Formation of various substituted phenyl derivatives.
Scientific Research Applications
(1E)-3-Phenyl-N-(2-phenylethenyl)prop-2-en-1-imine has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis and as a ligand in coordination chemistry.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its potential as a pharmaceutical intermediate.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of (1E)-3-Phenyl-N-(2-phenylethenyl)prop-2-en-1-imine involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can form covalent or non-covalent bonds with these targets, leading to modulation of their activity. The pathways involved may include inhibition of enzyme activity or alteration of signal transduction pathways.
Comparison with Similar Compounds
Similar Compounds
- (1E)-3-Phenyl-N-(2-phenylethenyl)prop-2-en-1-amine
- (1E)-3-Phenyl-N-(2-phenylethenyl)prop-2-en-1-oxide
Uniqueness
(1E)-3-Phenyl-N-(2-phenylethenyl)prop-2-en-1-imine is unique due to its specific imine functionality, which imparts distinct reactivity and potential applications compared to its amine and oxide analogs. The presence of both phenyl and phenylethenyl groups also contributes to its unique chemical and physical properties.
Properties
CAS No. |
670223-65-1 |
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Molecular Formula |
C17H15N |
Molecular Weight |
233.31 g/mol |
IUPAC Name |
3-phenyl-N-(2-phenylethenyl)prop-2-en-1-imine |
InChI |
InChI=1S/C17H15N/c1-3-8-16(9-4-1)12-7-14-18-15-13-17-10-5-2-6-11-17/h1-15H |
InChI Key |
RAQPJPPQNJVQAV-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C=C1)C=CC=NC=CC2=CC=CC=C2 |
Origin of Product |
United States |
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